11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene
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Overview
Description
NGB-4420 is a compound belonging to the class of 1H-pyrazolo-[3,4-c]cyclophepta[1,2-c]thiophenes. It is known for its high affinity and selectivity for the dopamine D4 receptor over other central nervous system receptors. This compound has been identified as a dopamine D4 receptor antagonist, making it significant in the study of neurological functions and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NGB-4420 involves the [3+2]-cycloaddition of thiocarbonyl ylides with a variety of alkenes and alkynes. This reaction is carried out under high-pressure conditions to enable the cycloaddition of thermally unstable, sterically encumbered, or moderately reactive substrates under mild conditions. This method increases the yield by up to 58% .
Industrial Production Methods: The industrial production of NGB-4420 follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and optimized reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: NGB-4420 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: NGB-4420 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .
Scientific Research Applications
NGB-4420 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of dopamine receptor antagonists.
Biology: Investigated for its role in modulating dopamine receptor activity and its potential effects on neurological functions.
Medicine: Explored as a potential therapeutic agent for conditions related to dopamine dysregulation, such as schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors
Mechanism of Action
NGB-4420 exerts its effects by binding to the dopamine D4 receptor and acting as an antagonist. This means it blocks the receptor’s activity, preventing dopamine from exerting its effects. The compound’s high selectivity for the dopamine D4 receptor over other receptors makes it a valuable tool for studying the specific functions of this receptor in the central nervous system .
Comparison with Similar Compounds
L-745,870: Another dopamine D4 receptor antagonist with high selectivity.
PD-168077: A compound with substantial dopamine D4 receptor affinity and excellent subtype selectivity.
Uniqueness of NGB-4420: NGB-4420 stands out due to its unique structural class and its high selectivity for the dopamine D4 receptor. This selectivity is greater than 100-fold compared to other central nervous system receptors, making it particularly useful for targeted studies and potential therapeutic applications .
Properties
CAS No. |
252021-89-9 |
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Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene |
InChI |
InChI=1S/C12H14N2S/c1-7-10-5-3-4-9-6-13-14-12(9)11(10)8(2)15-7/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
YZKGQHRABFMYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC3=C(C2=C(S1)C)NN=C3 |
Origin of Product |
United States |
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